molecular formula C7H13NO B8187013 (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol

(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol

Cat. No.: B8187013
M. Wt: 127.18 g/mol
InChI Key: XFSRTKPKEPJBMN-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol is a chiral cyclohexene derivative characterized by an amino group at position 5 and a hydroxymethyl group at position 1 of the cyclohexene ring. The compound is structurally related to terpene alcohols and aminocyclohexanol derivatives, which are often employed in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

[(1R,5R)-5-aminocyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSRTKPKEPJBMN-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H](C[C@@H]1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative of cyclohexene. Common reagents used in the synthesis include hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for reduction reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction processes using hydrogenation techniques. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical reactions, affecting cellular pathways .

Comparison with Similar Compounds

Structural Features

Compound Core Structure Functional Groups Stereochemistry
(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol Cyclohexene Amino, hydroxymethyl (1R,5R)
4-Amino-2(5H)-furanones Furanone Amino, carbonyl Variable
Thiophene derivatives (7a/7b) Thiophene Multiple amino, cyano/ester Not specified
Triazole-methanol dihydrochloride Triazole Aminoethyl, hydroxymethyl (1R) configuration
Menthyl cyclohexanol derivatives Cyclohexanol Methylene, methylethenyl (1S,5R)

Key Observations :

  • The cyclohexene core of the target compound distinguishes it from aromatic heterocycles like thiophenes (e.g., compounds 7a/7b ) and triazoles (e.g., {5-[(1R)-1-Aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride ). These aromatic systems exhibit distinct electronic properties, influencing reactivity and binding interactions.
  • Stereochemistry: The (1R,5R) configuration contrasts with the (1S,5R) configuration in menthyl cyclohexanol derivatives (e.g., Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S,5R) ), which are used in asymmetric synthesis.
Bioactivity
  • 4-Amino-2(5H)-furanones: Demonstrated antibiotic activity against Staphylococcus aureus, attributed to the furanone ring’s electrophilic carbonyl group and amino substitution .
  • Triazole derivatives : Often explored for pharmacological applications due to their metabolic stability and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound 4-Amino-furanones Thiophene Derivatives Menthyl Cyclohexanol
Polarity Moderate (NH₂, OH) High (NH₂, C=O) Moderate (NH₂, CN/COOEt) Low (alkyl substituents)
LogP (Predicted) ~1.5–2.5 ~0.5–1.5 ~1.0–2.0 ~3.0–4.0
Applications Chiral intermediate Antibiotics Synthetic intermediates Asymmetric synthesis

Notes:

  • The menthyl cyclohexanol derivative has higher hydrophobicity (LogP ~3.0–4.0) due to methyl and methylethenyl groups, making it suitable for lipid-soluble applications .
  • The target compound’s predicted LogP (~1.5–2.5) balances solubility and membrane permeability, a desirable trait for drug candidates.

Biological Activity

(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol, with the molecular formula C7H13NO, is a cyclohexene derivative characterized by the presence of an amino and a hydroxyl group. This unique structure positions it as a compound of interest in various biological and medicinal research contexts. The compound has been studied for its potential roles in biochemical pathways, enzyme interactions, and therapeutic applications.

The synthesis of this compound typically involves the reduction of precursor compounds such as nitro or nitrile derivatives of cyclohexene. Common reagents used include hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for reduction processes.

Table 1: Common Reagents for Synthesis

Reaction TypeReagents Used
ReductionHydrogen gas, Pd catalyst, LiAlH4
OxidationKMnO4, CrO3
SubstitutionSOCl2, PBr3

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby influencing their activity. The hydroxyl group may also participate in various biochemical reactions that affect cellular pathways .

Biological Activity

Research indicates that this compound has potential therapeutic effects. It has been investigated for its role as a building block in drug development, particularly in designing compounds that could act as enzyme inhibitors or receptor agonists.

Case Studies

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

CompoundFunctional GroupsNotable Properties
CyclohexanolHydroxylLacks amino group
CyclohexanoneKetoneContains a carbonyl instead
CyclohexylamineAminoLacks hydroxyl group

Research Findings

Recent studies have highlighted the versatility of this compound in various fields:

  • Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology : Investigated for its role in metabolic pathways and enzyme interactions.
  • Medicine : Potential applications include drug development targeting specific biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.